molecular formula C23H20FNO2 B12479635 (6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(4-phenoxyphenyl)methanone

(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(4-phenoxyphenyl)methanone

Cat. No.: B12479635
M. Wt: 361.4 g/mol
InChI Key: NEOQYNMLAAXPEQ-UHFFFAOYSA-N
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Description

6-fluoro-2-methyl-1-(4-phenoxybenzoyl)-3,4-dihydro-2H-quinoline is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-2-methyl-1-(4-phenoxybenzoyl)-3,4-dihydro-2H-quinoline typically involves multi-step organic reactions. A common synthetic route may include:

    Starting Materials: Fluoroaniline, methyl ketone, and phenoxybenzoyl chloride.

    Reaction Steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-2-methyl-1-(4-phenoxybenzoyl)-3,4-dihydro-2H-quinoline can undergo various chemical reactions, including:

    Oxidation: Conversion to quinoline N-oxide using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of the carbonyl group to form alcohol derivatives.

    Substitution: Halogenation or alkylation at specific positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., alkyl halides).

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or alkylated quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-fluoro-2-methyl-1-(4-phenoxybenzoyl)-3,4-dihydro-2H-quinoline would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial enzymes or cell membranes. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its antimalarial properties.

    Chloroquine: A well-known antimalarial drug.

Uniqueness

6-fluoro-2-methyl-1-(4-phenoxybenzoyl)-3,4-dihydro-2H-quinoline is unique due to the presence of the fluoro, methyl, and phenoxybenzoyl groups, which may impart specific biological activities or chemical reactivity not seen in other quinoline derivatives.

Properties

Molecular Formula

C23H20FNO2

Molecular Weight

361.4 g/mol

IUPAC Name

(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(4-phenoxyphenyl)methanone

InChI

InChI=1S/C23H20FNO2/c1-16-7-8-18-15-19(24)11-14-22(18)25(16)23(26)17-9-12-21(13-10-17)27-20-5-3-2-4-6-20/h2-6,9-16H,7-8H2,1H3

InChI Key

NEOQYNMLAAXPEQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(N1C(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)C=CC(=C2)F

Origin of Product

United States

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